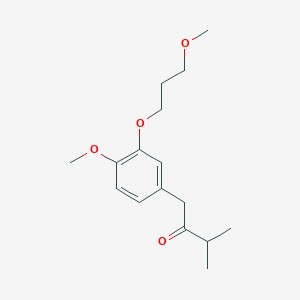
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C19H28O4 and a relative molecular mass of 324.43 g/mol It is a colorless liquid with a distinctive smell
Métodos De Preparación
The synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one involves several steps. One common method includes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene with 3-methylbutan-2-one in the presence of palladium catalysts such as Pd2(dba)3 and Xantphos, along with t-BuONa in THF solvent at 70°C overnight . This method ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, along with catalysts and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparación Con Compuestos Similares
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one can be compared with similar compounds such as (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. While both compounds share similar structural features, their chemical properties and applications may differ. For example, (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol may have different reactivity and biological activities due to the presence of a hydroxyl group instead of a ketone.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a range of reactions, making it a valuable intermediate in organic synthesis
Propiedades
Fórmula molecular |
C16H24O4 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-one |
InChI |
InChI=1S/C16H24O4/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3 |
Clave InChI |
GHJNETCPUNPHDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC1=CC(=C(C=C1)OC)OCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)


![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)









